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Introduction

Enterobactin, a cyclic trimer of 2,3-dihydroxybenzoylserine, is a siderophore with an
exceptionally high affinity for ferric iron, playing a pivotal role in the iron acquisition strategies of
many Gram-negative bacteria. Beyond its primary function in bacterial survival, enterobactin
has been shown to engage in a complex interplay with the host immune system. This technical
guide provides an in-depth exploration of the interactions between enterobactin and key host
immune proteins, including Lipocalin 2, Myeloperoxidase, and the Aryl Hydrocarbon Receptor.
We will delve into the quantitative aspects of these interactions, provide detailed experimental
protocols for their investigation, and illustrate the underlying signaling pathways and
experimental workflows.

Quantitative Data on Enterobactin-Host Protein
Interactions

The interactions between enterobactin and host immune proteins have been characterized by
varying degrees of quantitative detail. The following tables summarize the available data on
binding affinities and inhibitory concentrations.
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] ] Quantitative
Interaction Host Protein Value Notes
Parameter

This value
represents the
) ) ) o high-affinity
o N Lipocalin 2 Dissociation o
Binding Affinity ) ) ~0.4 nM binding of
(Siderocalin) Constant (Kd) ) )
siderophores in
general to

Lipocalin 2.[1]

Apo-enterobactin
o Myeloperoxidase ) at 1.0 uM
Inhibition IC50 (estimated)  ~1.0 uM o
(MPO) inhibited 50% of

MPO activity.[2]

Enterobactin has
been shown to
inhibit AhR
o o Aryl Hydrocarbon  Dissociation Not yet activation,
Binding Affinity ] )
Receptor (AhR) Constant (Kd) determined suggesting a
direct or indirect

interaction.[3][4]

[5]

Table 1: Quantitative Parameters of Enterobactin-Host Immune Protein Interactions

Key Interactions and Signhaling Pathways

Enterobactin's influence on the host immune system is multifaceted, involving direct
sequestration by host proteins, enzymatic inhibition, and modulation of signaling pathways.

Lipocalin 2 (Siderocalin): The Host's Primary Defense

Lipocalin 2 (Lcn2), also known as siderocalin, is a crucial component of the innate immune
system's nutritional immunity. It functions by sequestering bacterial siderophores, thereby
preventing iron acquisition by pathogens.[1][6][7]
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e Mechanism of Action: Lcn2 possesses a calyx-shaped binding pocket that specifically
recognizes and binds enterobactin with high affinity.[1] This sequestration prevents the
ferric-enterobactin complex from being taken up by bacteria.

o Pro-inflammatory Signaling: Beyond iron sequestration, the complex of Lcn2 and aferric
enterobactin can act as a pro-inflammatory signal, inducing the secretion of chemokines
such as Interleukin-8 (IL-8) from respiratory and intestinal epithelial cells.[6][8][9] This
response is potentiated by the presence of Lcn2.[8]
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Caption: Enterobactin-Lcn2 signaling pathway leading to IL-8 secretion.

Myeloperoxidase (MPO): Inhibition of Neutrophil
Function
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Myeloperoxidase is a key enzyme in neutrophils responsible for generating potent antimicrobial
oxidants. Enterobactin has been shown to directly inhibit MPO activity, thereby impairing a
critical arm of the innate immune response.

o Mechanism of Inhibition: Iron-free (apo) enterobactin acts as a potent inhibitor of MPO.[2]
[10][11] This inhibition is specific to the catecholate structure of enterobactin, as other
siderophore types do not exhibit the same effect.[11] The interaction appears to involve the
reversion of the MPO active site from its active ferryl [Fe(IV)=0] state back to the inactive
ferric [Fe(lll)] state.[11]

» Downstream Effects: By inhibiting MPO, enterobactin can suppress the generation of
reactive oxygen species (ROS) and the formation of Neutrophil Extracellular Traps (NETS),
both of which are essential for bacterial killing.[12]
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Caption: Inhibition of MPO-mediated neutrophil functions by enterobactin.

Aryl Hydrocarbon Receptor (AhR): A Novel
Immunosuppressive Axis

Recent evidence has unveiled a novel interaction between enterobactin and the Aryl
Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating
immune responses.
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e Mechanism of Action: Enterobactin has been shown to inhibit the activation of the AhR
pathway.[3][4][5] While the precise molecular interaction is still under investigation, this
inhibition is thought to be competitive, with enterobactin potentially acting as an antagonist
to endogenous or microbiota-derived AhR ligands.[4]

e Immunosuppressive Consequences: By inhibiting AhR activation, enterobactin can
suppress downstream immune signaling, leading to a dampened host response and
potentially contributing to increased susceptibility to infection.[3][5]
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Caption: Enterobactin-mediated inhibition of the AhR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
interactions between enterobactin and host immune proteins.

Quantification of Enterobactin-Lipocalin 2 Binding using
Surface Plasmon Resonance (SPR)
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Caption: Experimental workflow for SPR analysis of enterobactin-Lcn2 binding.
Objective: To determine the binding affinity (Kd) of enterobactin for Lipocalin 2.
Materials:

e Biacore instrument (e.g., Biacore 3000)
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e CMS5 sensor chip

e Amine coupling kit (EDC, NHS, ethanolamine)

e Recombinant human or mouse Lipocalin 2 (ligand)
o Purified enterobactin (analyte)

e Running buffer (e.g., HBS-EP+)

o Regeneration solution (e.g., glycine-HCI, pH 2.5)
Procedure:

o Chip Preparation and Ligand Immobilization:

[e]

Equilibrate the CM5 sensor chip with running buffer.

o Activate the carboxymethylated dextran surface of a flow cell with a 1:1 mixture of EDC
and NHS.

o Inject recombinant Lcn2 (e.g., 10-50 pg/mL in 10 mM sodium acetate, pH 4.5) over the
activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).

o Deactivate any remaining active esters with an injection of ethanolamine.
o Areference flow cell should be prepared similarly but without Lcn2 immobilization.
e Analyte Binding Analysis:
o Prepare a series of dilutions of enterobactin in running buffer (e.g., 0.1 nM to 100 nM).

o Inject each concentration of enterobactin over both the Lcn2-immobilized and reference
flow cells at a constant flow rate (e.g., 30 pL/min).

o Monitor the association phase for a defined period (e.g., 180 seconds), followed by a
dissociation phase with running buffer (e.g., 300 seconds).

o Surface Regeneration:
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o After each enterobactin injection, regenerate the sensor surface by injecting a pulse of
regeneration solution to remove bound analyte.

o Data Analysis:

o Subtract the reference flow cell data from the Lcn2-immobilized flow cell data to obtain
specific binding sensorgrams.

o Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the
instrument's analysis software to determine the association rate constant (ka), dissociation
rate constant (kd), and the equilibrium dissociation constant (Kd).

Determination of Myeloperoxidase (MPO) Inhibition by
Enterobactin

Objective: To determine the IC50 of enterobactin for MPO activity.

Materials:

Purified human myeloperoxidase (MPO)

Apo-enterobactin

MPO substrate (e.g., guaiacol or TMB)

Hydrogen peroxide (H202)

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.0)

96-well microplate reader

Procedure:

» Reagent Preparation:

o Prepare a stock solution of MPO in assay buffer.
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o Prepare a stock solution of apo-enterobactin in a suitable solvent (e.g., DMSO) and then
dilute to various concentrations in assay buffer.

o Prepare a stock solution of the MPO substrate and H202 in assay buffer.

* Inhibition Assay:

[e]

In a 96-well plate, add a fixed amount of MPO to each well.

o Add varying concentrations of apo-enterobactin to the wells and pre-incubate for a
defined period (e.g., 10 minutes) at room temperature.[2]

o Initiate the reaction by adding the MPO substrate and H202. For example, use final
concentrations of 100 mM guaiacol and 0.0067% H20:2.[2]

o Immediately measure the change in absorbance over time at the appropriate wavelength
(e.g., 470 nm for guaiacol oxidation) using a microplate reader in kinetic mode.

e Data Analysis:
o Calculate the initial reaction rates (Vo) from the linear portion of the kinetic curves.

o Determine the percentage of MPO inhibition for each enterobactin concentration relative
to a control with no inhibitor.

o Plot the percentage of inhibition against the logarithm of the enterobactin concentration
and fit the data to a dose-response curve to determine the IC50 value.

Measurement of Interleukin-8 (IL-8) Secretion from
Epithelial Cells

Objective: To quantify the induction of IL-8 secretion from epithelial cells in response to
enterobactin and Lcn2.

Materials:

e Human epithelial cell line (e.g., A549 respiratory epithelial cells or HT29 intestinal epithelial
cells)
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Cell culture medium and supplements

Purified aferric enterobactin

Recombinant human Lipocalin 2

Human IL-8 ELISA kit

24-well cell culture plates

Procedure:

e Cell Culture and Seeding:

o Culture the epithelial cells to ~90% confluency.

o Seed the cells into 24-well plates at a density of, for example, 1 x 10° cells/mL for HT29
cells, and allow them to adhere overnight.[13]

e Cell Stimulation:
o Wash the cells with serum-free medium.

o Treat the cells with different stimuli in serum-free medium for a specified duration (e.g., 24
hours):

Vehicle control (e.g., DMSO)

Aferric enterobactin alone (e.g., 50 uM)[8]

Recombinant Lcn2 alone (e.g., 25 uM)[8]

A combination of aferric enterobactin and Lcn2.[8]
o Sample Collection and Analysis:
o After the incubation period, collect the cell culture supernatants.

o Centrifuge the supernatants to remove any cellular debris.
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o Quantify the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit
according to the manufacturer's instructions.

o Data Analysis:
o Calculate the mean IL-8 concentration for each treatment group.

o Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance
of the differences between treatment groups.

Assessment of Neutrophil Extracellular Trap (NET)
Formation

Objective: To visualize and quantify the effect of enterobactin on NET formation by
neutrophils.

Materials:

o Freshly isolated human neutrophils

NET inducer (e.g., Phorbol 12-myristate 13-acetate - PMA)

Apo-enterobactin

Cell-impermeable DNA dye (e.g., SYTOX Green)

Fluorescence microscope or plate reader

Antibodies for immunofluorescence (e.g., anti-neutrophil elastase, anti-histone)
Procedure:
¢ Neutrophil Isolation:

o Isolate neutrophils from fresh human blood using a density gradient centrifugation method
(e.q., Ficoll-Paque).

e NET Induction and Inhibition:
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Adhere isolated neutrophils to glass coverslips or a 96-well plate.

Pre-incubate the neutrophils with different concentrations of apo-enterobactin for a
defined period.

Stimulate the neutrophils with a NET inducer such as PMA (e.g., 20-100 nM).[14][15]
Include unstimulated and vehicle-treated controls.

Incubate for 2-4 hours at 37°C to allow for NET formation.[14][15]

¢ Quantification of NETSs:

[e]

o

Add a cell-impermeable DNA dye like SYTOX Green to the wells.

Measure the fluorescence intensity using a fluorescence plate reader. An increase in
fluorescence indicates the release of extracellular DNA during NETosis.

 Visualization of NETs (Immunofluorescence):

[¢]

Fix the cells on coverslips with paraformaldehyde.
Permeabilize the cells and block non-specific binding.

Incubate with primary antibodies against NET components (e.g., anti-neutrophil elastase,
anti-citrullinated histone H3).

Incubate with fluorescently labeled secondary antibodies and a DNA counterstain (e.g.,
DAPI).

Visualize the NETs using a fluorescence microscope.

e Data Analysis:

o

o

For quantitative data, compare the fluorescence intensity of enterobactin-treated groups
to the control groups.

For qualitative data, analyze the morphology and composition of the NETs in the different
treatment groups.
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Analysis of Aryl Hydrocarbon Receptor (AhR) Activation

Objective: To determine the inhibitory effect of enterobactin on AhR activation.

Materials:

Reporter cell line expressing an AhR-responsive element coupled to a reporter gene (e.g.,
luciferase), such as the mouse hepatoma H1L6.1c2 cell line.[16]

e Known AhR agonist (e.g., TCDD or a microbiota-derived ligand like indole-3-acetic acid)
o Enterobactin
o Cell culture medium and supplements
e Luciferase assay reagent
e Luminometer
Procedure:
e Cell Culture and Seeding:
o Culture the AhR reporter cell line and seed into a 96-well plate.
e Treatment:
o Treat the cells with:

Vehicle control

AhR agonist alone

Enterobactin alone (to test for any agonist activity)

A fixed concentration of the AhR agonist in the presence of increasing concentrations of
enterobactin.

o Incubate the cells for a period sufficient for reporter gene expression (e.g., 24 hours).[16]
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e Luciferase Assay:

o Lyse the cells and add the luciferase assay reagent according to the manufacturer's
instructions.

o Measure the luminescence using a luminometer.
o Data Analysis:
o Calculate the fold-change in luciferase activity relative to the vehicle control.
o Determine the extent to which enterobactin inhibits the agonist-induced luciferase activity.

o If possible, calculate an IC50 value for the inhibition of AhR activation by enterobactin.

Conclusion

The interactions between enterobactin and the host immune system are a testament to the
intricate co-evolution of bacteria and their hosts. From the direct sequestration by Lipocalin 2 to
the subtle yet significant inhibition of Myeloperoxidase and the Aryl Hydrocarbon Receptor,
enterobactin demonstrates a remarkable capacity to modulate host immune responses. A
thorough understanding of these interactions, facilitated by the quantitative data and detailed
experimental protocols provided in this guide, is essential for the development of novel
therapeutic strategies targeting bacterial infections and inflammatory diseases. Further
research, particularly in elucidating the precise molecular details of the enterobactin-AhR
interaction, will undoubtedly unveil new facets of this fascinating host-pathogen interplay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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